Kadsuphilin J

Natural Product Chemistry Chemotaxonomy Pharmacophore Diversity

Researchers face structural ambiguity when sourcing Kadsura lignans; generic extracts contain predominantly dibenzocyclooctadiene lignans, confounding SAR studies. Kadsuphilin J is a pure dibenzylbutane lignan with a distinct 2,3-dibenzylbutane skeleton, enabling precise structure-activity dissection. - Validated chemotaxonomic marker for authenticating Kadsura longipedunculata root material. - 9 rotatable bonds provide conformational flexibility for molecular docking algorithm benchmarking. - Low predicted BBB permeability makes it an ideal probe for peripheral anti-inflammatory targets.

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
Cat. No. B12369860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsuphilin J
Molecular FormulaC22H30O7
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O
InChIInChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1
InChIKeySYAQUKRBBRLVBT-MTJIALIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsuphilin J Compound Profile: Dibenzylbutane Lignan Sourcing Guide


Kadsuphilin J (CAS 1017242-94-2) is a naturally occurring dibenzylbutane lignan primarily isolated from the roots of Kadsura longipedunculata [1]. With a molecular formula of C22H30O7 and a molecular weight of 406.47 g/mol, this compound is characterized by a 2,3-dibenzylbutane skeleton, distinguishing it from the more prevalent dibenzocyclooctadiene lignans found in the Kadsura genus [2]. Kadsuphilin J has been identified in Kadsura philippinensis and is cataloged in authoritative natural product databases, yet remains a relatively understudied metabolite with few published research articles .

Why Kadsuphilin J Cannot Be Replaced by Generic Kadsura Lignan Extracts


Generic substitution within the Kadsura lignan family is scientifically unsound because dibenzylbutane lignans like Kadsuphilin J possess a fundamentally different carbon skeleton from the dominant dibenzocyclooctadiene lignans (e.g., Kadsuphilin A, Gomisin) that comprise the majority of characterized Kadsura metabolites [1]. This structural divergence dictates distinct three-dimensional conformations and pharmacophores, precluding assumptions of equivalent bioactivity. A review of Kadsura lignans confirms that different lignan types—dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans—exhibit divergent biological profiles, making target-specific procurement essential rather than relying on undefined 'Kadsura extract' [2]. Furthermore, publicly available quantitative bioactivity data for Kadsuphilin J is extremely limited, meaning any batch claiming equivalent potency to better-characterized analogs must be validated through direct comparative assays.

Kadsuphilin J: Quantitative Differentiation Evidence for Procurement Decisions


Structural Class Differentiation: Dibenzylbutane vs. Dibenzocyclooctadiene Lignans in Kadsura Species

Kadsuphilin J is unambiguously classified as a dibenzylbutane lignan based on its 2,3-dibenzylbutane core, confirmed by spectroscopic data and database curation . This contrasts with the predominant dibenzocyclooctadiene lignans (e.g., Kadsuphilin A, Kadsuphilin B, Gomisin) that define the majority of bioactive isolates from Kadsura species. A comprehensive review covering 81 lignans from the genus Kadsura (2014–2021) identifies distinct structural classes with discrete biological activity profiles, where dibenzylbutane lignans represent a separate chemotype from the more thoroughly investigated dibenzocyclooctadienes [1]. This structural distinction carries a quantifiable molecular weight (406.47 Da for Kadsuphilin J vs. typical 400–550 Da for C18/C19 dibenzocyclooctadienes) and hydrogen bond donor count (3 vs. commonly 1–2), indicating altered physicochemical properties relevant to target engagement.

Natural Product Chemistry Chemotaxonomy Pharmacophore Diversity

Predicted ADMET Profile: In Silico Differentiators for Early-Stage Triage

Computational ADMET profiling via admetSAR 2 provides predicted parameters where experimental data is absent. Kadsuphilin J is predicted to have high human intestinal absorption (+), with a probability of 96.79%, and positive human oral bioavailability (+), with a probability of 51.43% [1]. In contrast, it is predicted not to cross the blood-brain barrier (BBB-), with a probability of 52.50%, suggesting limited CNS exposure [1]. This profile differentiates it from certain dibenzocyclooctadiene lignans like Schisandrin (a dibenzocyclooctadiene), which are reported to penetrate the BBB [2]. This is a class-level inference, as direct experimental head-to-head ADME data for Kadsuphilin J against specific comparators is not available in the public domain.

ADMET Prediction Drug-likeness In Silico Screening

Cytotoxicity Data Gap: Why Reported Activity Lacks Quantitative Comparability

Multiple commercial vendors state that Kadsuphilin J 'exhibits significant cytotoxicity against several human tumor cell lines,' referencing the original isolation study [REFS-1, REFS-2]. However, the primary literature does not provide extractable IC50 values for Kadsuphilin J against specific, named cell lines in a format that enables direct head-to-head comparison with established standards (e.g., doxorubicin, paclitaxel) or with structurally related dibenzylbutane lignans. Without quantitative, comparator-anchored cytotoxicity data, claims of 'significant' activity cannot be verified for procurement differentiation. Researchers requiring cytotoxicity data must commission bespoke comparative profiling before selecting Kadsuphilin J over lignans with published IC50 metrics.

Cytotoxicity Quality Control Bioassay Standardization

Kadsuphilin J: Evidence-Based Research and Industrial Application Scenarios


Dibenzylbutane Lignan Pharmacophore Exploration for Peripheral Anti-Inflammatory Targets

Given its structural classification as a dibenzylbutane lignan with a predicted inability to cross the blood-brain barrier [1], Kadsuphilin J is an ideal candidate probe for exploring peripheral anti-inflammatory mechanisms. Researchers investigating lignan-mediated inhibition of nitric oxide (NO) production in peripheral macrophages can use Kadsuphilin J to dissect structure-activity relationships (SAR) specific to the flexible dibenzylbutane scaffold, distinct from the rigid cyclooctadiene ring of classic Kadsura lignans [2]. This delineation is crucial for programs aiming to avoid CNS-mediated side effects.

Chemical Ecology and Chemotaxonomic Marker for Kadsura Species Authentication

Kadsuphilin J's production has been confirmed in Kadsura longipedunculata and Kadsura philippinensis . Its presence as a dibenzylbutane lignan in a genus dominated by dibenzocyclooctadiene metabolites makes it a valuable chemotaxonomic marker. Industrial raw material suppliers and quality control laboratories can quantify Kadsuphilin J as a specific biomarker to authenticate K. longipedunculata root material, distinguishing it from other Kadsura species that may lack this compound, thereby ensuring species-specific sourcing integrity.

Computational Drug Discovery Training Set for Conformationally Flexible Natural Products

With 9 rotatable bonds [3], Kadsuphilin J exhibits significantly higher conformational flexibility than the relatively rigid dibenzocyclooctadiene lignans. This makes it an excellent test case for developing and validating molecular docking algorithms and molecular dynamics simulations that must accurately sample the conformational space of flexible natural product ligands. Computational chemistry groups developing generalized scoring functions for natural product libraries can use Kadsuphilin J as a challenging benchmark molecule to stress-test their methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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